Cas no 298215-82-4 (1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea)

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is a thiourea derivative characterized by its unique substitution pattern, incorporating both tert-butyl and halogenated aromatic groups. This structural configuration enhances its potential as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of electron-withdrawing (chloro, fluoro) and electron-donating (tert-butyl) groups contributes to its reactivity and selectivity in chemical transformations. Its stability under standard conditions and compatibility with various reaction conditions make it a versatile building block. Additionally, the compound's thiourea moiety offers chelating properties, useful in coordination chemistry and catalysis. Its well-defined purity and consistent performance support reliable application in research and industrial processes.
1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea structure
298215-82-4 structure
Product Name:1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
CAS No:298215-82-4
MF:C17H18ClFN2S
MW:336.854625225067
CID:5014640
Update Time:2025-08-05

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
    • N-(4-(Tert-butyl)phenyl)-N'-(3-chloro-4-fluorophenyl)thiourea
    • Oprea1_636457
    • 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea
    • Inchi: 1S/C17H18ClFN2S/c1-17(2,3)11-4-6-12(7-5-11)20-16(22)21-13-8-9-15(19)14(18)10-13/h4-10H,1-3H3,(H2,20,21,22)
    • InChI Key: QHYHOYADBUGWSO-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(NC1C=CC(=CC=1)C(C)(C)C)=S)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 377
  • XLogP3: 5.5
  • Topological Polar Surface Area: 56.2

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652865-1mg
1-(4-(Tert-butyl)phenyl)-3-(3-chloro-4-fluorophenyl)thiourea
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Additional information on 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea

Introduction to 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea (CAS No. 298215-82-4)

1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 298215-82-4, belongs to the thiourea class of molecules, which are widely studied for their utility in various chemical transformations and as intermediates in drug synthesis. The presence of both tert-butyl and chloro-fluoro-substituted aromatic rings in its structure imparts distinct electronic and steric characteristics, making it a promising candidate for further exploration.

The molecular structure of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea consists of a thiourea core connected to two aromatic rings. The 4-tert-butylphenyl group contributes to steric hindrance, which can influence the reactivity and binding affinity of the molecule. On the other hand, the 3-chloro-4-fluorophenyl moiety introduces electron-withdrawing effects, which can modulate the electronic properties of the thiourea moiety. These structural features make the compound an intriguing subject for studying its interaction with biological targets.

In recent years, there has been a growing interest in thiourea derivatives as potential pharmacological agents due to their ability to form hydrogen bonds and coordinate with metal ions. The compound 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea has been investigated for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Studies have suggested that this molecule may exhibit inhibitory activity against certain enzymes and receptors, making it a valuable scaffold for drug discovery.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of both aromatic rings provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. For instance, the chloro and fluoro substituents can be readily transformed into other functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This flexibility makes 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea a valuable building block for synthesizing more complex molecules.

Recent research has also highlighted the importance of thiourea derivatives in agrochemical applications. These compounds have shown promise as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests. The structural features of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea, particularly the combination of bulky substituents and electron-withdrawing groups, may contribute to its efficacy in controlling unwanted vegetation and microbial growth.

The synthesis of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate phenols or aromatic aldehydes with thiourea derivatives under controlled conditions. The use of catalysts such as palladium or copper complexes can enhance reaction efficiency and selectivity.

From a computational chemistry perspective, understanding the electronic structure and reactivity of this compound can be facilitated by density functional theory (DFT) calculations. These theoretical studies can provide insights into how different substituents affect the molecule's properties, such as its dipole moment, hydrogen bond acidity, and binding affinity to biological targets. Such information is crucial for designing experiments aimed at optimizing its pharmacological activity.

The potential applications of 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea extend beyond pharmaceuticals and agrochemicals. Its unique structural features make it a candidate for materials science applications, such as organic electronics or coordination chemistry. For example, the ability of thiourea derivatives to form coordination complexes with transition metals could be exploited in designing novel catalysts or luminescent materials.

In conclusion, 1-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)thiourea (CAS No. 298215-82-4) is a multifaceted compound with significant potential in various scientific domains. Its structural complexity, combined with its reactivity and versatility, makes it an attractive molecule for further research. As our understanding of its properties continues to grow, new applications in medicine, agriculture, and materials science are likely to emerge.

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